2-(Propan-2-ylsulfanyl)propanoic acid chemical properties
2-(Propan-2-ylsulfanyl)propanoic acid chemical properties
The following technical guide details the chemical properties, synthetic pathways, and applications of 2-(Propan-2-ylsulfanyl)propanoic acid.
[1]
Abstract
2-(Propan-2-ylsulfanyl)propanoic acid (also known as 2-(isopropylthio)propionic acid) is a functionalized carboxylic acid characterized by an alpha-thioether linkage.[1] As a structural analog of lactic acid where the hydroxyl group is replaced by an isopropylthio moiety, it serves as a critical intermediate in the synthesis of pharmaceutical agents and flavor compounds.[1] This guide provides an in-depth analysis of its physicochemical profile, synthetic methodologies, reactivity patterns, and safety protocols for research and development applications.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Nomenclature & Identification
-
Common Synonyms: 2-(Isopropylthio)propionic acid;
-(Isopropylthio)propionic acid; 2-Isopropylmercaptopropionic acid[1] -
PubChem CID: 24695981[1]
-
Molecular Formula: C
H O S[1] -
Molecular Weight: 148.22 g/mol [1]
Structural Analysis
The molecule consists of a propanoic acid backbone with a propan-2-ylsulfanyl (isopropylthio) group substituted at the alpha carbon (C2).[1] The presence of the sulfur atom at the alpha position introduces specific electronic effects, increasing the acidity of the carboxylic proton compared to unsubstituted propionic acid due to the polarizability and weak electron-withdrawing nature of the sulfur.[1] The C2 carbon is chiral, existing as (R)- and (S)-enantiomers, typically synthesized as a racemate unless stereoselective methods are employed.[1]
Physicochemical Properties (Predicted & Experimental)
| Property | Value / Description | Note |
| Physical State | Liquid (at STP) | Viscous, colorless to pale yellow |
| Boiling Point | ~260–270 °C (760 mmHg) | Extrapolated from homologs |
| Melting Point | < 25 °C | Likely liquid at room temp |
| pKa (Acid) | 3.5 – 3.8 | Enhanced acidity vs. Propionic acid (4.[1][3]87) |
| LogP (Octanol/Water) | ~1.6 – 1.9 | Moderate lipophilicity |
| Solubility | Soluble in Ethanol, DMSO, Ether | Poorly soluble in water |
| Refractive Index | ~1.48 – 1.50 | Estimated |
| Odor | Characteristic Sulfurous | Pungent, alliaceous (onion/garlic-like) |
Synthetic Pathways[1][10]
The synthesis of 2-(Propan-2-ylsulfanyl)propanoic acid typically follows nucleophilic substitution pathways (S
Method A: Thiol-Halide Coupling (Preferred)
This method involves the nucleophilic attack of isopropyl thiol (2-propanethiol) on a 2-halopropionic acid (typically 2-bromopropionic acid or 2-chloropropionic acid) under basic conditions.[1]
-
Reagents: 2-Bromopropionic acid, 2-Propanethiol, Sodium Hydroxide (NaOH) or Potassium Carbonate (K
CO ).[1] -
Solvent: Water/Ethanol or DMF.[1]
-
Conditions: Reflux for 4–6 hours.[1]
-
Mechanism: S
2 displacement of the bromide by the thiolate anion.[1] Inversion of configuration occurs if a chiral halide is used.[1]
Method B: Mercapto-Acid Alkylation
Alternatively, thiolactic acid (2-mercaptopropionic acid) can be alkylated with an isopropyl halide.[1]
-
Reagents: 2-Mercaptopropionic acid, 2-Bromopropane (Isopropyl bromide), Base (NaH or Et
N).[1] -
Mechanism: Generation of the sulfur nucleophile followed by attack on the secondary halide.[1] This pathway is less efficient due to the slower S
2 reaction on a secondary carbon (isopropyl group) compared to the primary/secondary alpha-carbon in Method A.
Synthesis Workflow Diagram
Figure 1: Comparative synthetic pathways for 2-(Propan-2-ylsulfanyl)propanoic acid via S
Chemical Reactivity & Functionalization[1]
The molecule possesses two primary reactive centers: the carboxylic acid group and the sulfide (thioether) linkage.[1] This dual functionality allows for diverse derivatization.
Carboxyl Group Transformations[1]
-
Esterification: Reaction with alcohols (e.g., ethanol) under acid catalysis (Fisher esterification) yields esters like Ethyl 2-(isopropylthio)propionate , which are often volatile and possess distinct organoleptic properties (fruity/sulfurous).[1]
-
Amide Coupling: Activation with EDC/NHS or conversion to the acid chloride (using SOCl
) allows coupling with amines.[1] This is a critical step in introducing the 2-(isopropylthio)propionyl motif into peptide mimetics or drug candidates (e.g., kinase inhibitors).
Sulfide Group Transformations[1]
-
Oxidation: The sulfur atom can be selectively oxidized to the sulfoxide (using 1 eq.[1] NaIO
or H O ) or the sulfone (using excess mCPBA or KMnO ).[1]
Reactivity Flowchart
Figure 2: Functionalization pathways for 2-(Propan-2-ylsulfanyl)propanoic acid.[1]
Applications
Pharmaceutical Development
The 2-(isopropylthio)propionic acid moiety serves as a pharmacophore or building block in medicinal chemistry.[1]
-
Kinase Inhibitors: The motif appears in patents for tyrosine kinase inhibitors (e.g., ACK1 inhibitors), where the thioether provides specific hydrophobic interactions within the binding pocket.[1]
-
Bioisosteres: The group acts as a lipophilic, metabolically stable analog of amino acid side chains (e.g., modified cysteine or leucine).[1]
Flavor & Fragrance Chemistry
Alpha-thio acids and their esters are potent flavor compounds.[1]
-
Profile: Savory, alliaceous, metallic, and tropical fruit nuances at low concentrations.[1]
-
Esters: The ethyl ester derivative is likely used to impart sulfurous/fruity notes in savory flavor formulations (soups, sauces).[1]
Safety & Handling Protocols
Hazard Identification
-
GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).[1]
-
Odor Threshold: Very low (ppb range).[1] The compound possesses a strong stench characteristic of low molecular weight thiols/sulfides.
Handling Procedures
-
Containment: Always handle within a functioning chemical fume hood.[1]
-
Deodorization: Glassware and spills should be treated with a dilute bleach solution (sodium hypochlorite) or hydrogen peroxide to oxidize the sulfide to the non-volatile, odorless sulfone before removal from the hood.[1]
-
PPE: Butyl rubber gloves are recommended over nitrile for extended contact with organosulfur compounds.[1]
Storage[1]
-
Store in a cool, dry place under an inert atmosphere (Nitrogen or Argon) to prevent slow oxidation to the sulfoxide by atmospheric oxygen.[1]
-
Keep container tightly sealed to prevent odor leakage.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24695981, 2-(Propan-2-ylsulfanyl)propanoic acid.[1] Retrieved from [Link][1]
-
World Health Organization & FAO. Safety evaluation of certain food additives and contaminants: Aliphatic and aromatic ethers and thioethers.[1] (General reference for alpha-thio acid flavor safety).
-
Google Patents. Inhibitors of ACK1/TNK2 tyrosine kinase (US10017478B2).[1] (Cites use of substituted propionic acid intermediates). Retrieved from
Sources
- 1. Pirmenol hydrochloride monohydrate | C22H33ClN2O2 | CID 76965981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2172129-08-5_CAS号:2172129-08-5_2-{[(3-Bromo-2-methylpropyl)sulfanyl]methyl}-5-chlorofuran - 化源网 [chemsrc.com]
- 3. SID 329995987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US10017478B2 - Inhibitors of ACK1/TNK2 tyrosine kinase - Google Patents [patents.google.com]
